molecular formula C15H13N3 B8789610 2-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B8789610
M. Wt: 235.28 g/mol
InChI Key: YLTPUFCLFDASLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08618119B2

Procedure details

In 12 ml of toluene, 500 mg (5.94 mmol) of cyclopentanone, 916 mg (5.94 mmol) of benzylidenemalononitrile and 1.00 g (13.1 mmol) of ammonium acetate were heated under reflux for 2 h. The mixture was washed with 10 ml of a saturated aqueous sodium bicarbonate solution and then with 10 ml of water, dried over magnesium sulfate and freed from the solvent on a rotary evaporator. The residue was purified by preparative HPLC (column: YMC GEL ODS-AQ S-5, 15 μm; mobile phase gradient: acetonitrile/water 10:90→95:5).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
916 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:7](=[C:14]([C:17]#[N:18])[C:15]#[N:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C([O-])(=O)C.[NH4+:23]>C1(C)C=CC=CC=1>[NH2:18][C:17]1[N:23]=[C:2]2[CH2:3][CH2:4][CH2:5][C:1]2=[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]=1[C:15]#[N:16] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
916 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=C(C#N)C#N
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
WASH
Type
WASH
Details
The mixture was washed with 10 ml of a saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 10 ml of water, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
freed from the solvent on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC (column: YMC GEL ODS-AQ S-5, 15 μm; mobile phase gradient: acetonitrile/water 10:90→95:5)

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=C2C(=N1)CCC2)C2=CC=CC=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.